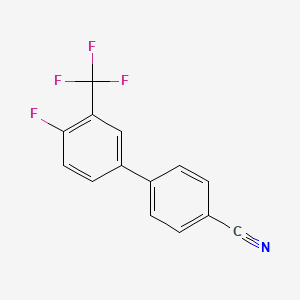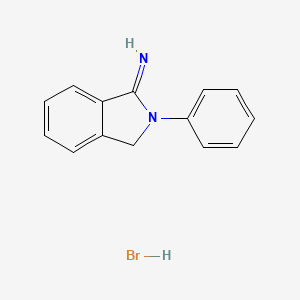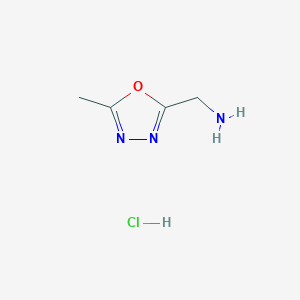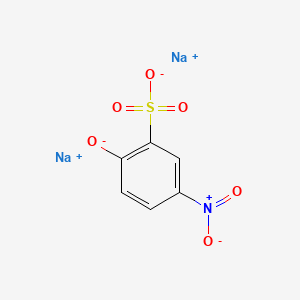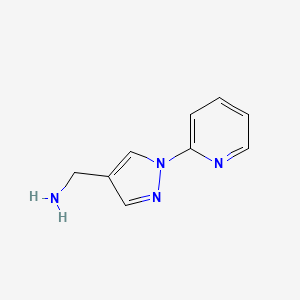
Cytidine sulfate
Übersicht
Beschreibung
Cytidine sulfate is a nucleoside compound formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes. This compound is a white, water-soluble solid that is only slightly soluble in ethanol .
Wirkmechanismus
Target of Action
Cytidine sulfate’s primary target is Uridine-cytidine kinase 2 . This enzyme plays a crucial role in the phosphorylation of uridine and cytidine, which are essential steps in nucleotide biosynthesis .
Mode of Action
This compound interacts with its target, Uridine-cytidine kinase 2, to facilitate the phosphorylation of uridine and cytidine . This interaction and the resulting changes are crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA.
Biochemical Pathways
The biochemical pathway affected by this compound involves the conversion of uridine and cytidine into their respective monophosphates . This process is part of the larger pyrimidine metabolism pathway, which is essential for nucleic acid synthesis. The downstream effects include the production of DNA and RNA, which are vital for cell growth and division .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of nucleotides, which are essential for the formation of DNA and RNA . This can have significant implications for cell growth and division, as well as the functioning of various biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the solubility of this compound in water and water-ethanol binary solvents can affect its bioavailability and hence its action . Furthermore, the pH and temperature of the environment can also impact the stability and activity of the compound .
Biochemische Analyse
Biochemical Properties
Cytidine sulfate plays a crucial role in biochemical reactions, particularly in the synthesis of nucleic acids. It interacts with enzymes such as cytidine deaminase and cytidine kinase. Cytidine deaminase catalyzes the deamination of this compound to uridine, while cytidine kinase phosphorylates this compound to form cytidine monophosphate . These interactions are essential for the regulation of nucleotide metabolism and the maintenance of cellular nucleotide pools.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the production of ribonucleic acid (RNA) by serving as a precursor for RNA synthesis . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular responses . This compound also plays a role in cellular metabolism by participating in the synthesis and degradation of nucleotides.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, such as cytidine deaminase and cytidine kinase, to regulate their activity . This compound can also inhibit or activate other enzymes involved in nucleotide metabolism, thereby influencing the overall metabolic flux . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular function and promote cell growth . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It interacts with enzymes such as cytidine deaminase, cytidine kinase, and deoxycytidine kinase . These enzymes catalyze the conversion of this compound to various nucleotide derivatives, which are essential for DNA and RNA synthesis . Additionally, this compound can influence metabolic flux by regulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is taken up by cells via nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be distributed to various cellular compartments, including the nucleus and mitochondria, where it exerts its effects . The localization and accumulation of this compound are regulated by its interactions with specific binding proteins and transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . In the mitochondria, it can influence energy metabolism by participating in nucleotide synthesis and degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silicon Etherification Method: This method involves the protection of N4-acetylcytosine with silicon etherification and its reaction with 1-chlorotriphenylformylribose under heated reflux conditions.
Uridine-Based Method: Uridine is used as the starting material and is silicon etherified using hexamethyldisilazane and trimethylchlorosilane.
Tert-Butyldimethylsilyl Chloride Method: Cytosine is first protected by tert-butyldimethylsilyl chloride and then reacted with tetraacetyl ribose.
Industrial Production Methods
The industrial production of cytidine sulfate involves similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Cytidine sulfate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl groups in the ribose ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of uridine derivatives, while substitution reactions can yield a variety of modified nucleosides.
Wissenschaftliche Forschungsanwendungen
Cytidine sulfate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deoxycytidine: Similar to cytidine but with a deoxyribose sugar instead of ribose.
Uridine: Another nucleoside with uracil instead of cytosine.
Azacitidine: A cytidine analog used in chemotherapy.
Decitabine: Another cytidine analog with applications in cancer treatment.
Uniqueness
Cytidine sulfate is unique due to its specific role in RNA synthesis and its wide range of applications in both research and medicine. Its ability to be modified and incorporated into various biochemical pathways makes it a versatile and valuable compound in scientific studies .
Eigenschaften
CAS-Nummer |
32747-18-5 |
|---|---|
Molekularformel |
C9H13N3O8S |
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C9H13N3O8S/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H,16,17,18)/t4-,6-,7-,8-/m1/s1 |
InChI-Schlüssel |
GSRRMZKNGWBOAT-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.OS(=O)(=O)O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)O)O)O |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COS(=O)(=O)O)O)O |
| 32747-18-5 | |
Sequenz |
C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of cytidine sulfate in a research setting?
A1: this compound shows promise as a research tool in several areas:
- Blood Group Serology: this compound, along with other ribonucleic acid derivatives like adenylic acid, cytidylic acid, and uridylic acid, exhibits specific inhibitory effects on certain blood group antisera. These include anti-C, -D, -E, -c, -e, -Lua, and -Lub sera [, ]. This inhibition is thought to arise from the structural similarity of these compounds to the blood group antigens, allowing them to bind to the antibodies and prevent agglutination.
- Chromosome Research: Research indicates that this compound can partially counteract the chromosomal aberrations induced by the thymine analog, 5-aminouracil, in Vicia faba roots []. This protective effect suggests a role for this compound in pyrimidine metabolism and DNA synthesis.
Q2: What is known about the solubility of this compound?
A2: Recent studies have focused on determining the solubility of this compound under various conditions []. This information is crucial for developing efficient crystallization processes for purification. Key findings include:
Q3: How is this compound typically characterized in a research setting?
A3: Several analytical techniques are employed for the characterization of this compound:
- Crystal Structure Analysis: Powder X-ray diffraction (PXRD) is used to determine the crystal structure and identify any polymorphic forms of this compound []. This research has identified a single stable crystal form relevant to industrial applications.
- Spectroscopic Identification: Fourier transform infrared spectroscopy (FTIR) provides information about the functional groups present in the molecule, confirming its chemical identity [].
- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal behavior of this compound, including its melting point, decomposition temperature, and potential phase transitions [].
- Hygroscopicity: Dynamic vapor sorption (DVS) analysis helps determine the hygroscopicity of this compound, revealing its ability to adsorb or desorb moisture from the surrounding environment [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


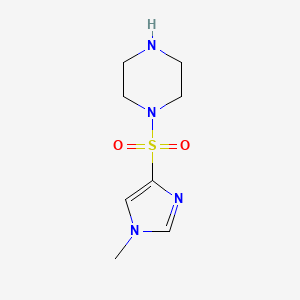

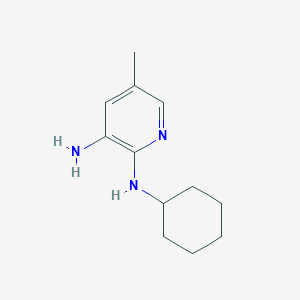
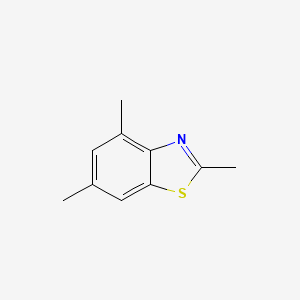
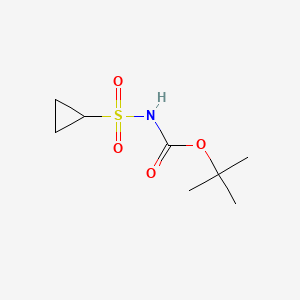
![Methyl 8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B1357905.png)
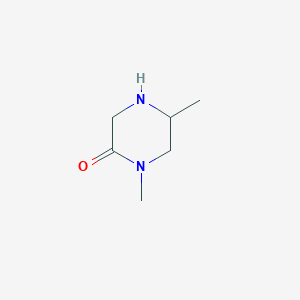
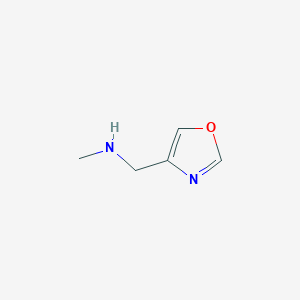
![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)
